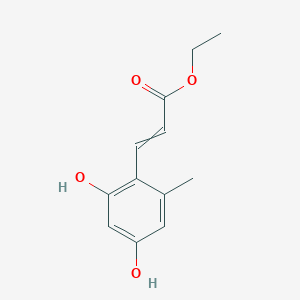

Ethyl 3-(2,4-dihydroxy-6-methylphenyl)prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(2,4-dihydroxy-6-methylphenyl)prop-2-enoate is an organic compound with the molecular formula C12H14O4 It is an ester derivative of 2,4-dihydroxy-6-methylphenylprop-2-enoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,4-dihydroxy-6-methylphenyl)prop-2-enoate typically involves the esterification of 2,4-dihydroxy-6-methylphenylprop-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,4-dihydroxy-6-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The hydroxyl groups on the phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Ethyl 3-(2,4-dihydroxy-6-methylphenyl)prop-2-enoate has several scientific research applications:

Chemistry: Used as a starting material for the synthesis of various organic compounds.

Biology: Investigated for its potential antioxidant properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,4-dihydroxy-6-methylphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially modulating enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 3-(4-methoxyphenyl)prop-2-enoate

- Methyl 3-(3-methylphenyl)prop-2-enoate

- Ethyl 3-(2-methylphenyl)prop-2-enoate

Uniqueness

Ethyl 3-(2,4-dihydroxy-6-methylphenyl)prop-2-enoate is unique due to the presence of two hydroxyl groups and a methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Biological Activity

Ethyl 3-(2,4-dihydroxy-6-methylphenyl)prop-2-enoate, also known as a derivative of caffeic acid, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound possesses a molecular formula of C12H14O4 and a molecular weight of approximately 222.24 g/mol. The compound features a phenolic structure that contributes to its bioactivity.

Biological Activities

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in various cellular models. This activity is crucial for preventing cellular damage associated with chronic diseases.

2. Anti-inflammatory Effects

The compound inhibits the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses. Studies demonstrate that it reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro and in vivo, suggesting its potential as an anti-inflammatory agent in conditions like arthritis and other inflammatory diseases .

3. Antimicrobial Properties

this compound has demonstrated antimicrobial efficacy against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting biofilm formation .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased synthesis of inflammatory mediators .

- Modulation of Signaling Pathways : It affects various signaling pathways, including the MAPK pathway, which is crucial for cell proliferation and survival. By modulating these pathways, the compound can exert protective effects against cellular stress .

Case Study 1: In Vivo Anti-inflammatory Effects

A study conducted on mice models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan injection. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory cytokines in treated groups compared to controls .

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. These results indicate its potential as a natural antimicrobial agent suitable for treating infections caused by resistant strains .

Summary of Research Findings

Properties

CAS No. |

921882-87-3 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

ethyl 3-(2,4-dihydroxy-6-methylphenyl)prop-2-enoate |

InChI |

InChI=1S/C12H14O4/c1-3-16-12(15)5-4-10-8(2)6-9(13)7-11(10)14/h4-7,13-14H,3H2,1-2H3 |

InChI Key |

RLXWPAIKNDQALF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=C(C=C1C)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.